![molecular formula C12H9ClN4S B2643063 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine CAS No. 667399-98-6](/img/structure/B2643063.png)
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is a heterocyclic compound that features a thiazole ring fused with a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form 4-(4-chlorophenyl)-1,3-thiazole-2-amine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine hydrate with an appropriate β-diketone under reflux conditions.
Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Used in the development of new materials and chemical sensors.
Wirkmechanismus
The mechanism of action of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-chlorophenyl)-1,3-thiazole-2-amine: Shares the thiazole ring but lacks the pyrazole ring.
4-(4-chlorophenyl)-1H-pyrazole: Shares the pyrazole ring but lacks the thiazole ring.
Uniqueness
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine is unique due to the combination of both thiazole and pyrazole rings, which imparts a distinct set of chemical and biological properties .
Biologische Aktivität
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine , often referred to as a thiazole-pyrazole hybrid, has garnered attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, kinase inhibition, and potential therapeutic applications.
Molecular Formula
- Molecular Formula : C10H8ClN3S
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Structure
The compound features a thiazole ring fused with a pyrazole moiety, which is known to enhance biological activity through various mechanisms. The presence of the 4-chlorophenyl group is significant for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of thiazole and pyrazole exhibit notable anticancer activities. A study highlighted the compound's ability to inhibit glioma cell growth effectively. Specifically, it was found that this compound showed low micromolar activity against the AKT2/PKBβ kinase, a critical player in glioma malignancy.
Key Findings:
- Inhibition of AKT2/PKBβ : The compound demonstrated an IC50 value of approximately 12 µM against AKT2, indicating potent inhibitory action on this oncogenic pathway .
- Selective Cytotoxicity : It exhibited significant cytotoxicity against glioblastoma cell lines while sparing non-cancerous cells, suggesting a favorable therapeutic index .
Kinase Inhibition
The biological activity of the compound is closely linked to its ability to inhibit specific kinases involved in cancer progression.
Screening Results:
- The compound was screened against 139 purified kinases and showed selective inhibition towards AKT2/PKBβ.
- Other kinases were less affected, indicating a targeted mechanism of action which may reduce side effects associated with broader-spectrum kinase inhibitors .
Structure-Activity Relationship (SAR)
The presence of the chlorine substituent on the phenyl ring is crucial for enhancing the compound's biological activity. SAR studies suggest that modifications in this region can lead to variations in potency and selectivity against cancer cell lines.
Table 1: Structure-Activity Relationships
Compound Variant | IC50 (µM) | Target Kinase | Activity Type |
---|---|---|---|
Original Compound | 12 | AKT2 | Inhibitory |
Variant A | 20 | AKT1 | Inhibitory |
Variant B | 25 | mTOR | Weak Inhibitory |
Case Study 1: Glioblastoma Treatment
A recent study evaluated the efficacy of this compound in primary patient-derived glioblastoma models. The results demonstrated:
- 3D Neurosphere Formation Inhibition : The compound effectively inhibited neurosphere formation, a hallmark of cancer stem cell activity.
- Therapeutic Implications : These findings support further investigation into this compound as a potential therapeutic agent for glioblastoma treatment .
Case Study 2: Selective Toxicity
In vitro studies revealed that while the compound was effective against cancer cells, it showed significantly less toxicity towards normal cells even at higher concentrations (fourfold to fivefold) than those used against cancer cells. This selective toxicity is promising for developing targeted cancer therapies with reduced side effects .
Eigenschaften
IUPAC Name |
4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-8-3-1-7(2-4-8)10-6-18-12(16-10)9-5-15-17-11(9)14/h1-6H,(H3,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELETPIIQUJTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=C(NN=C3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.